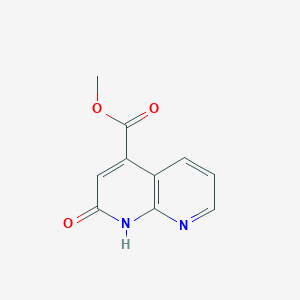

Methyl 2-oxo-1H-1,8-naphthyridine-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1,8-naphthyridines, which “Methyl 2-oxo-1H-1,8-naphthyridine-4-carboxylate” is a derivative of, has been a subject of research. The synthesis includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Chemical Reactions Analysis

The reactivity of 1,8-naphthyridines has been studied. They react with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the search results .科学的研究の応用

Synthesis and Ligand Properties Methyl 2-oxo-1H-1,8-naphthyridine-4-carboxylate serves as a critical intermediate in the synthesis of complex molecules with varied applications. It's particularly notable for its role in the formation of 4-carboxy-1,8-naphthyridines through Pfitzinger-type chemistry. These derivatives are essential due to their ability to promote lower energy electronic absorption in metal complexes, which is crucial for applications ranging from material science to medicinal chemistry. Moreover, these compounds offer a convenient tether for anchoring ligands to semiconductor surfaces, indicating their potential in nanotechnology and material science applications (Zong, Zhou, & Thummel, 2008).

Antibacterial Agents Another significant application lies in the domain of antibacterial research. Derivatives of this compound have been synthesized and evaluated for their antibacterial properties. The structural manipulation of this core has led to compounds with potent in vitro and in vivo antibacterial activities, highlighting its relevance in the development of new therapeutic agents against bacterial infections (Bouzard et al., 1992).

Neuroprotective and Enzyme Inhibitory Effects Further exploration into the chemistry of this compound derivatives has unveiled their potential in neuroprotection and enzyme inhibition. Certain derivatives have demonstrated significant inhibition of acetylcholinesterase and butyrylcholinesterase, surpassing the efficacy of many previously studied compounds. These findings open up avenues for the treatment of neurodegenerative diseases, such as Alzheimer's, by modulating enzymatic activity crucial for neuronal health (De los Ríos et al., 2010).

Gastric Antisecretory Properties Additionally, certain 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives exhibit gastric antisecretory properties, indicating their potential use in treating gastric acid-related disorders. These compounds have shown to effectively lower acid output in animal models, offering a new therapeutic pathway for conditions such as peptic ulcer disease (Santilli, Scotese, Bauer, & Bell, 1987).

Cytotoxic Activity Moreover, the carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, related to this compound, have shown potent cytotoxicity against cancer cell lines. This suggests their applicability in developing new anticancer drugs, highlighting the molecule's versatility across various domains of medicinal chemistry (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).

特性

IUPAC Name |

methyl 2-oxo-1H-1,8-naphthyridine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-10(14)7-5-8(13)12-9-6(7)3-2-4-11-9/h2-5H,1H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMVSKZUZUTRSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)NC2=C1C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2683214.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-2,2-dimethylpropanamide](/img/structure/B2683217.png)

![2,4,6-trimethyl-3-(N-methylmethanesulfonamido)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B2683219.png)

![2-[Acetyl-[(2-chloro-6-fluorophenyl)methyl]amino]propanoic acid](/img/structure/B2683221.png)

![1-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B2683233.png)